molecular formula C12H17NO4S2 B2363794 1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 923734-79-6

1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2363794
CAS No.: 923734-79-6
M. Wt: 303.39
InChI Key: WEXVAWMZLHJQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid involves several steps:

    Formation of the Dimethylthienyl Moiety: The starting material, 2,5-dimethylthiophene, undergoes sulfonation to introduce the sulfonyl group.

    Piperidine Ring Formation: The piperidine ring is synthesized separately, often through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The dimethylthienyl sulfonyl group is then coupled with the piperidine ring, typically using reagents like coupling agents under controlled conditions.

    Carboxylation: The final step involves introducing the carboxylic acid group, which can be achieved through carboxylation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: While not intended for therapeutic use, it serves as a reference compound in drug discovery and development.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, influencing their structure and function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity. These interactions can affect various biological processes, making the compound valuable in research applications .

Comparison with Similar Compounds

1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in scientific research applications .

Properties

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c1-8-7-11(9(2)18-8)19(16,17)13-5-3-10(4-6-13)12(14)15/h7,10H,3-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXVAWMZLHJQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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